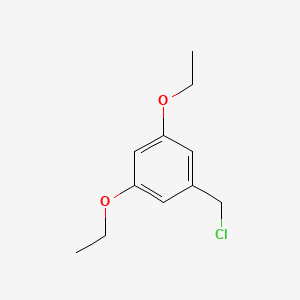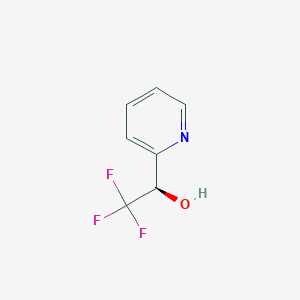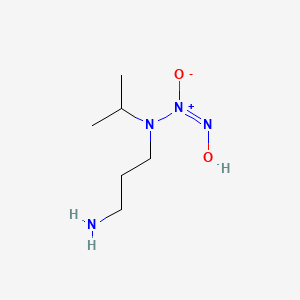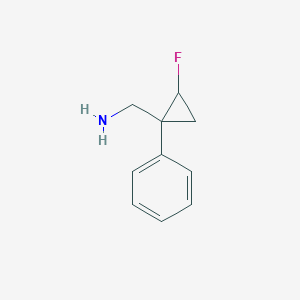
1-(Chloromethyl)-3,5-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3,5-diethoxybenzene is an organic compound with the molecular formula C11H15ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl) and two ethoxy groups (-OCH2CH3) at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3,5-diethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3,5-diethoxybenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and facilitating its attack on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalyst and solvent, as well as the control of temperature and reaction time, are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Products include alcohols, amines, or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the methyl derivative of the compound.
Scientific Research Applications
1-(Chloromethyl)-3,5-diethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.
Agriculture: The compound may be used in the synthesis of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,5-diethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The electrophilic nature of the chloromethyl group makes it susceptible to attack by nucleophiles, facilitating these reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with only one ethoxy group.
1-(Chloromethyl)-2,4-diethoxybenzene: Similar structure with different substitution pattern.
Benzyl Chloride: Lacks the ethoxy groups but has a chloromethyl group attached to the benzene ring.
Uniqueness: 1-(Chloromethyl)-3,5-diethoxybenzene is unique due to the presence of two ethoxy groups at specific positions on the benzene ring. This substitution pattern can influence the compound’s reactivity and its applications in various fields.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(chloromethyl)-3,5-diethoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
VLURRAAOTWENON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)

![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749736.png)
![hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749739.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749746.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749750.png)
![[2-(Ethenesulfonyl)ethanesulfonyl]ethene](/img/structure/B11749752.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749765.png)
![[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid](/img/structure/B11749773.png)
![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749778.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749783.png)
